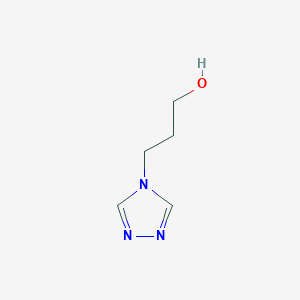

3-(4H-1,2,4-Triazol-4-yl)propan-1-ol

Übersicht

Beschreibung

3-(4H-1,2,4-Triazol-4-yl)propan-1-ol is a useful research compound. Its molecular formula is C5H9N3O and its molecular weight is 127.14 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Potenzial als metallfreie Detonationsstoffe

Verbindungen, die mit 3-(4H-1,2,4-Triazol-4-yl)propan-1-ol verwandt sind, wurden auf ihr Potenzial als unempfindliche energiereiche Materialien untersucht, die sich für den Einsatz als metallfreie Detonationsstoffe eignen. Diese Anwendung ist bedeutsam bei der Entwicklung sichererer und stabilerer energiereicher Materialien für verschiedene industrielle Zwecke .

Antitumoraktivität

Derivate von 1,2,4-Triazol wurden synthetisiert und auf ihre Selektivität gegenüber Krebszelllinien untersucht. Dies deutet darauf hin, dass this compound ebenfalls auf sein potenzielles Antitumor-Potenzial untersucht werden könnte, was zur Entwicklung neuer Therapeutika beitragen würde .

Synthese von Propanamiden

Die Verbindung wurde bei der Synthese von N-substituierten Propanamiden eingesetzt. Diese Verbindungen haben eine Reihe von Anwendungen, darunter als Zwischenprodukte in der pharmazeutischen Synthese und möglicherweise auch als bioaktive Moleküle selbst .

MOFs-Linker-Forschung

Im Bereich der Materialwissenschaften, insbesondere in der Forschung an metallorganischen Gerüsten (MOFs), werden Derivate wie 3-(4H-1,2,4-Triazol-4-yl)benzoesäure als Linker verwendet. Dies deutet darauf hin, dass this compound auch Anwendung bei der Verbesserung der Eigenschaften von MOFs für Arzneimittel-Abgabesysteme finden könnte .

Wirkmechanismus

Target of Action

It is known that 1,2,4-triazole derivatives have been studied for their potential anticancer properties . They may interact with various targets, including enzymes like aromatase .

Mode of Action

1,2,4-triazole derivatives are known to form hydrogen bonds with different targets, which can lead to changes in the function of these targets .

Biochemical Pathways

The interaction of 1,2,4-triazole derivatives with their targets can potentially affect various biochemical pathways .

Pharmacokinetics

The ability of 1,2,4-triazole derivatives to form hydrogen bonds with different targets can potentially improve their pharmacokinetics .

Result of Action

Some 1,2,4-triazole derivatives have shown promising cytotoxic activity against certain cancer cell lines .

Action Environment

The properties of 1,2,4-triazole derivatives can potentially be influenced by various environmental factors .

Biochemische Analyse

Biochemical Properties

3-(4H-1,2,4-Triazol-4-yl)propan-1-ol plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes. One of the primary interactions of this compound is with the enzyme aromatase, which is involved in the biosynthesis of estrogens . The nitrogen atoms in the triazole ring of this compound can form hydrogen bonds with the active site of the enzyme, leading to its inhibition. This interaction is crucial for its potential use in treating hormone-dependent cancers, such as breast cancer .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In cancer cells, this compound has been shown to induce cytotoxicity, particularly in cell lines such as MCF-7, Hela, and A549 . The cytotoxic effects are mediated through the disruption of cell signaling pathways and the induction of apoptosis. Additionally, this compound can influence gene expression by modulating the activity of transcription factors involved in cell proliferation and survival .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. The compound binds to the active site of enzymes, such as aromatase, through hydrogen bonding and van der Waals interactions . This binding inhibits the enzyme’s activity, leading to a decrease in the production of estrogens. Furthermore, this compound can induce changes in gene expression by interacting with nuclear receptors and transcription factors, thereby altering the transcription of genes involved in cell cycle regulation and apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to extreme pH or temperature . Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of enzyme activity and persistent changes in cellular function, including reduced cell proliferation and increased apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to effectively inhibit enzyme activity without causing significant toxicity . At higher doses, this compound can induce adverse effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize potential side effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. The compound is primarily metabolized by the liver, where it undergoes oxidation and conjugation reactions . Enzymes such as cytochrome P450 play a crucial role in the metabolism of this compound, leading to the formation of various metabolites . These metabolic processes can influence the compound’s bioavailability and efficacy.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can interact with transport proteins, such as albumin, which facilitate its distribution in the bloodstream . Additionally, this compound can accumulate in specific tissues, such as the liver and kidneys, where it exerts its biological effects .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can localize to various cellular compartments, including the cytoplasm and nucleus . In the nucleus, this compound can interact with nuclear receptors and transcription factors, influencing gene expression and cellular responses . Post-translational modifications, such as phosphorylation, can also affect the localization and activity of this compound .

Eigenschaften

IUPAC Name |

3-(1,2,4-triazol-4-yl)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3O/c9-3-1-2-8-4-6-7-5-8/h4-5,9H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSFQZUIYYGSLQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NN=CN1CCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60512371 | |

| Record name | 3-(4H-1,2,4-Triazol-4-yl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60512371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27106-94-1 | |

| Record name | 3-(4H-1,2,4-Triazol-4-yl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60512371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

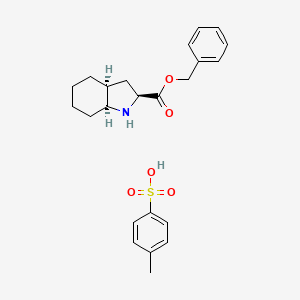

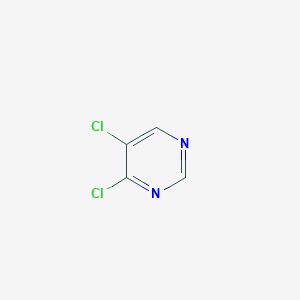

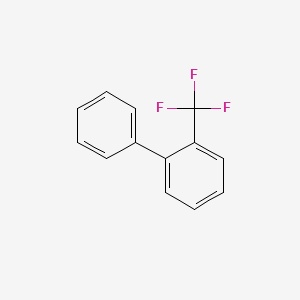

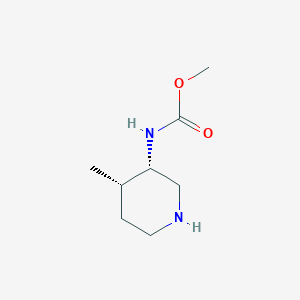

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.